{[4-(NAPHTHALEN-2-YL)PYRIMIDIN-2-YL]AMINO}FORMONITRILE
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Overview
Description
{[4-(NAPHTHALEN-2-YL)PYRIMIDIN-2-YL]AMINO}FORMONITRILE is a complex organic compound that features a naphthalene moiety linked to a pyrimidine ring through an amino group, with a formonitrile group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(NAPHTHALEN-2-YL)PYRIMIDIN-2-YL]AMINO}FORMONITRILE typically involves multi-step organic reactions. One common method starts with the formation of the naphthalene-pyrimidine linkage. This can be achieved through a nucleophilic aromatic substitution reaction where a naphthalene derivative reacts with a pyrimidine derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can significantly reduce production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
{[4-(NAPHTHALEN-2-YL)PYRIMIDIN-2-YL]AMINO}FORMONITRILE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
{[4-(NAPHTHALEN-2-YL)PYRIMIDIN-2-YL]AMINO}FORMONITRILE has several scientific research applications:
Mechanism of Action
The mechanism of action of {[4-(NAPHTHALEN-2-YL)PYRIMIDIN-2-YL]AMINO}FORMONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation . This makes it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
(1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine: This compound also features a naphthalene-pyrimidine linkage and has been studied for its role as a β-catenin agonist.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Known for their inhibitory activity against protein kinase B (Akt), these compounds share structural similarities with {[4-(NAPHTHALEN-2-YL)PYRIMIDIN-2-YL]AMINO}FORMONITRILE.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
(4-naphthalen-2-ylpyrimidin-2-yl)cyanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4/c16-10-18-15-17-8-7-14(19-15)13-6-5-11-3-1-2-4-12(11)9-13/h1-9H,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFOOVFSCZZYRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC=C3)NC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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